2-cyano-N-(pyrimidin-2-yl)acetamide
Overview
Description
“2-cyano-N-(pyrimidin-2-yl)acetamide” is an organic compound. It is an acetic amide with a nitrile functional group . It is considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like “2-cyano-N-(pyrimidin-2-yl)acetamide” may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-cyano-N-(pyrimidin-2-yl)acetamide” can be represented by the formula C3H4N2O . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-cyano-N-(pyrimidin-2-yl)acetamide” include a molecular weight of 84.0767 .Scientific Research Applications
Pyrrolobenzimidazoles in Cancer Treatment
Research highlights the design, chemistry, and antitumor activity of agents based on the pyrrolobenzimidazole or azomitosene ring system, focusing on their cytotoxicity and antitumor activity. These compounds, including derivatives like 6-aziridinylquinone (PBIs) and 6-acetamidoquinone derivatives (APBIs), offer a new class of antitumor agents with advantages over existing ones. PBIs alkylate and cleave DNA upon reduction, acting as potent antitumor agents through different mechanisms compared to APBIs, which do not require reductive activation and act as DNA intercalating agents inhibiting topoisomerase II-mediated DNA relaxation (E. B. Skibo, 1998).
Fascinating Variability in Chemistry and Properties of Pyrimidine Complexes
A comprehensive review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their complexes up to 2008 discusses their preparation, properties, and the significant potential for further research. This review addresses their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, highlighting the unexplored potentials of pyrimidine analogues (M. Boča, R. Jameson, W. Linert, 2011).
Hybrid Catalysts in Pyrimidine Synthesis
The article discusses the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. It emphasizes the importance of these scaffolds in the medicinal and pharmaceutical industries, reviewing synthetic pathways and potential applications in developing lead molecules (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Anti-inflammatory Activities of Pyrimidine Derivatives
This review focuses on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. It highlights the pharmacological effects attributed to their ability to inhibit vital inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and various interleukins. The literature suggests that pyrimidines exhibit potent anti-inflammatory effects, offering insights into their therapeutic potential (H. Rashid et al., 2021).
Pyrimidine-Appended Optical Sensors
This review covers pyrimidine-based optical sensors, focusing on literature from 2005 to 2020. It elaborates on the utility of pyrimidine derivatives as sensing materials due to their capability to form coordination and hydrogen bonds, making them appropriate for use as sensing probes. This work underscores the biological and medicinal applications of pyrimidine derivatives beyond their sensing capabilities (Gitanjali Jindal, N. Kaur, 2021).
Future Directions
properties
IUPAC Name |
2-cyano-N-pyrimidin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQDHDUYVWOSSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301187 | |
Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(pyrimidin-2-yl)acetamide | |
CAS RN |
90158-72-8 | |
Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90158-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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